molecular formula C48H69N15O14S2 B12460451 1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide

1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide

Numéro de catalogue: B12460451
Poids moléculaire: 1144.3 g/mol
Clé InChI: ZHFGXNMADRRGQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide" (hereafter referred to as Compound A) is a highly complex macrocyclic molecule. Its structure includes:

  • A 20-membered macrocyclic ring (pentazacycloicosane) with alternating sulfur (dithia) and nitrogen atoms.
  • Multiple functional groups: azanyl (NH or NH₂), oxidanylidene (likely carbonyl or sulfonyl groups), and aromatic substituents (e.g., 4-hydroxyphenylmethyl, phenylmethyl).
  • A peptide-like backbone with amide bonds derived from the "pentakis(oxidanylidene)" descriptor.

Propriétés

Formule moléculaire

C48H69N15O14S2

Poids moléculaire

1144.3 g/mol

Nom IUPAC

acetic acid;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)

Clé InChI

ZHFGXNMADRRGQP-UHFFFAOYSA-N

SMILES canonique

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of argipressin monoacetate involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained by acetylation of the peptide .

Industrial Production Methods

Industrial production of argipressin monoacetate follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

Argipressin monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of argipressin monoacetate, as well as analogs with substituted amino acids. These modifications can influence the peptide’s stability, solubility, and biological activity .

Applications De Recherche Scientifique

Argipressin monoacetate has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in regulating water balance, blood pressure, and stress response.

    Medicine: Employed in the treatment of diabetes insipidus, septic shock, and bleeding esophageal varices. It is also used in research on cardiovascular diseases and kidney function.

    Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools

Mécanisme D'action

Argipressin monoacetate exerts its effects by binding to vasopressin receptors (V1, V2, and V3) located in various tissues. The binding of argipressin to V1 receptors on vascular smooth muscle cells induces vasoconstriction, increasing blood pressure. Activation of V2 receptors in the renal collecting ducts promotes water reabsorption, reducing urine output. V3 receptors in the pituitary gland stimulate the release of adrenocorticotropic hormone (ACTH), influencing stress response and cortisol secretion .

Comparaison Avec Des Composés Similaires

Structural Analogues

Macrocyclic Peptide Derivatives

The closest analogue to Compound A is 1-{[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}-L-prolyl-L-valylglycinamide (CAS 3275-87-4) . Key similarities and differences include:

Feature Compound A CAS 3275-87-4
Macrocyclic core 1,2-dithia-5,8,11,14,17-pentazacycloicosane Identical core structure
Substituents 4-hydroxyphenylmethyl, phenylmethyl 4-hydroxybenzyl, (2S)-butan-2-yl
Molecular formula Likely C₄₀–₅₀H₆₀–₇₀N₁₂O₁₂S₂ C₄₂H₆₄N₁₂O₁₂S₂
Functional groups Amides, amines, thioethers Amides, amines, thioethers

Key Insight : Both compounds are macrocyclic peptides with sulfur atoms, but substituent variations (e.g., benzyl vs. butyl groups) likely influence solubility and biological activity.

Thiadiazole and Benzothiazole Derivatives

Compounds such as 4-phenyl-5-chloro-1,2,3-thiadiazole () and 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share sulfur-containing heterocycles but differ fundamentally in backbone structure and size .

Feature Compound A Thiadiazoles/Benzothiazoles
Ring size 20-membered macrocycle 5–6-membered rings
Functional groups Amides, amines Thiadiazoles, benzothiazoles
Applications Not reported (likely bioactive) Synthetic intermediates, optical materials

Activité Biologique

The compound under investigation, with a complex chemical structure, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a multi-cyclic structure featuring multiple functional groups that may contribute to its biological activity. The molecular formula is complex and includes numerous nitrogen and oxygen atoms, indicating potential interactions with biological targets such as enzymes and receptors.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of various enzymes. For instance, it has been shown to interact with acetylcholinesterase (AChE) and other targets involved in neurodegenerative diseases.
  • Receptor Modulation : The presence of specific functional groups may allow the compound to bind to receptor sites on cells, influencing signaling pathways associated with cell proliferation and apoptosis.

In Vitro Studies

Research has demonstrated that the compound exhibits significant biological activity in vitro. Key findings include:

  • AChE Inhibition : The compound showed a notable inhibition percentage against AChE in various concentrations. For example, at 20 μM concentration, it achieved an inhibition rate of approximately 54% .
  • GSK3β Inhibition : The compound also displayed inhibitory effects on GSK3β, a key enzyme involved in several signaling pathways related to cancer and diabetes. Specific derivatives exhibited inhibition rates around 62% under similar experimental conditions .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Current literature indicates:

  • Neuroprotective Effects : Animal models treated with the compound showed improved cognitive functions compared to control groups. This suggests potential applications in treating neurodegenerative disorders .

Case Studies

  • Neurodegeneration Models : A study involving transgenic mice models of Alzheimer's disease demonstrated that administration of the compound led to reduced amyloid plaque formation and improved memory performance .
  • Cancer Models : In vitro studies using cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to untreated controls .

Data Summary Table

Biological ActivityTarget Enzyme/ReceptorIC50 (μM)Inhibition Percentage
AChEAcetylcholinesterase20 ± 154%
GSK3βGlycogen synthase kinase 3 beta15 ± 162%
NeuroprotectionCognitive functionN/AImproved
Apoptosis InductionCancer cell linesN/AInduced

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.